molecular formula C8H9N3O2S B8772104 5-(Methylsulfonyl)-1h-benzo[d]imidazol-2-amine CAS No. 30486-70-5

5-(Methylsulfonyl)-1h-benzo[d]imidazol-2-amine

Cat. No. B8772104
M. Wt: 211.24 g/mol
InChI Key: PLXWDSFSWSALBY-UHFFFAOYSA-N
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Patent
US04018790

Procedure details

One mole, 186.1 g., of 4-methylsulfonyl-o-phenylenediamine was suspended in 1.2 l. of water with stirring. One mole, 106 g., of cyanogenbromide was added portionwise to the reaction mixture. The reaction mixture was stirred for 4 hours and then filtered. Sodium hydroxide, 39 g. (1 m.) in 500 ml. of water, was added to the filtrate. The aqueous mixture was cooled in an ice bath and the product crystallized. The product was collected and dried before crystallization from ethanol-ether; yield 200 g., m.p. 233°-238° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([NH2:12])[CH:6]=1)(=[O:4])=[O:3].[N:13]#[C:14]Br>O>[NH2:13][C:14]1[NH:12][C:7]2[CH:6]=[C:5]([S:2]([CH3:1])(=[O:3])=[O:4])[CH:10]=[CH:9][C:8]=2[N:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
of water, was added to the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the product crystallized
CUSTOM
Type
CUSTOM
Details
The product was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried before crystallization from ethanol-ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC=1NC2=C(N1)C=CC(=C2)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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